molecular formula C16H17NO4S B5775350 N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5775350
M. Wt: 319.4 g/mol
InChI Key: BZNGGQRBMXLWNQ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings. The sulfonamide group attached to the benzodioxine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as Cambridge id 6192422, is a sulfonamide derivative. Sulfonamides are known for their broad-spectrum antibacterial action . They are famous for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Therefore, the primary targets of this compound are likely to be bacterial cells.

Mode of Action

The mode of action of sulfonamides is initiated by the inhibition of folic acid synthesis with 4-aminobenzoic acid by restraining the foliate synthetase enzyme which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme involved in this pathway, it prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    N-Benzylation and N-Methylation: The final step involves the N-benzylation and N-methylation of the sulfonamide derivative using benzyl chloride and methyl iodide, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Unique due to the presence of both benzyl and methyl groups attached to the sulfonamide nitrogen.

    N-alkyl-N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides: Similar compounds with different alkyl or aryl groups attached to the sulfonamide nitrogen.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl and methyl groups on the sulfonamide nitrogen enhances its potential interactions with biological targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-17(12-13-5-3-2-4-6-13)22(18,19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNGGQRBMXLWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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